

Characterization of 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropyl-1H-benzo[d]imidazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of **2-Isopropyl-1H-benzo[d]imidazol-5-amine**. Due to the limited availability of direct experimental data for this specific compound, this document combines available information with established principles of medicinal chemistry and organic synthesis to offer a thorough characterization.

Chemical Properties and Data

2-Isopropyl-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound belonging to the benzimidazole class. The presence of the isopropyl group at the 2-position and an amine group at the 5-position suggests its potential for diverse chemical reactions and biological interactions. The compound is commercially available, primarily as its dihydrochloride salt, which enhances its stability and solubility in aqueous media.

| Property | Value | Source |
|------------------------|---|--------|
| IUPAC Name | 2-isopropyl-1H-benzo[d]imidazol-5-amine | |
| Molecular Formula | C ₁₀ H ₁₃ N ₃ | |
| Molecular Weight | 175.23 g/mol | |
| CAS Number | 1249777-45-4 (for a related isomer) | |
| Form | Available as dihydrochloride salt (C ₁₀ H ₁₅ Cl ₂ N ₃) | [1] |
| Molecular Weight (HCl) | 248.15 g/mol | [1] |
| Purity (as HCl salt) | ≥ 95% | [1] |

Proposed Synthesis

A plausible synthetic route for **2-Isopropyl-1H-benzo[d]imidazol-5-amine** involves the condensation of a substituted o-phenylenediamine with isobutyric acid, a common method for the formation of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine

This protocol is a proposed method based on established benzimidazole synthesis procedures.

Materials:

- 4-Nitro-1,2-phenylenediamine
- Isobutyric acid
- Polyphosphoric acid (PPA)
- Sodium hydroxide (NaOH) solution

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate or Hydrogen gas
- Methanol

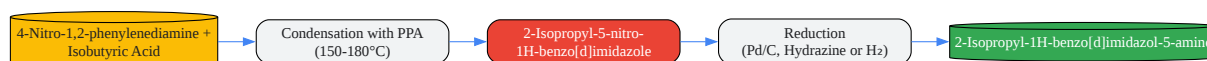
Procedure:

Step 1: Synthesis of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole

- In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and isobutyric acid (1.2 equivalents).
- Add polyphosphoric acid (PPA) as a condensing agent and solvent.
- Heat the reaction mixture at 150-180°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
- Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.
- Filter the precipitate, wash it with water, and dry it under a vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-isopropyl-5-nitro-1H-benzo[d]imidazole.

Step 2: Reduction of the Nitro Group to Synthesize **2-Isopropyl-1H-benzo[d]imidazol-5-amine**

- Dissolve the 2-isopropyl-5-nitro-1H-benzo[d]imidazole (1 equivalent) in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).
- To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to yield **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.



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Proposed synthesis workflow for **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.

Predicted Spectroscopic Data

While specific experimental spectra for **2-Isopropyl-1H-benzo[d]imidazol-5-amine** are not readily available in the searched literature, the following are predicted data based on the compound's structure and known spectral data for similar benzimidazole derivatives.

¹H NMR Spectroscopy (Predicted)

- δ 7.0-7.5 ppm (m, 3H): Aromatic protons on the benzimidazole ring. The exact splitting pattern will depend on the coupling constants between the protons at positions 4, 6, and 7.
- δ 4.5-5.5 ppm (br s, 2H): Protons of the amine group (-NH₂). The chemical shift can vary depending on the solvent and concentration.
- δ 3.0-3.5 ppm (septet, 1H): Methine proton (-CH) of the isopropyl group.
- δ 1.3-1.5 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.
- δ 11.5-12.5 ppm (br s, 1H): Imidazole N-H proton. This signal is often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

- δ 155-160 ppm: C2 carbon of the benzimidazole ring.
- δ 130-145 ppm: Quaternary carbons of the benzene ring (C3a, C5, C7a).
- δ 100-125 ppm: CH carbons of the benzene ring (C4, C6, C7).
- δ 25-30 ppm: Methine carbon (-CH) of the isopropyl group.
- δ 20-25 ppm: Methyl carbons (-CH₃) of the isopropyl group.

Mass Spectrometry (Predicted)

- Expected [M]⁺: m/z = 175.1164 (for C₁₀H₁₃N₃).
- Major Fragmentation Pathways: Loss of a methyl group ([M-15]⁺), and cleavage of the isopropyl group. Further fragmentation of the benzimidazole ring is also expected.

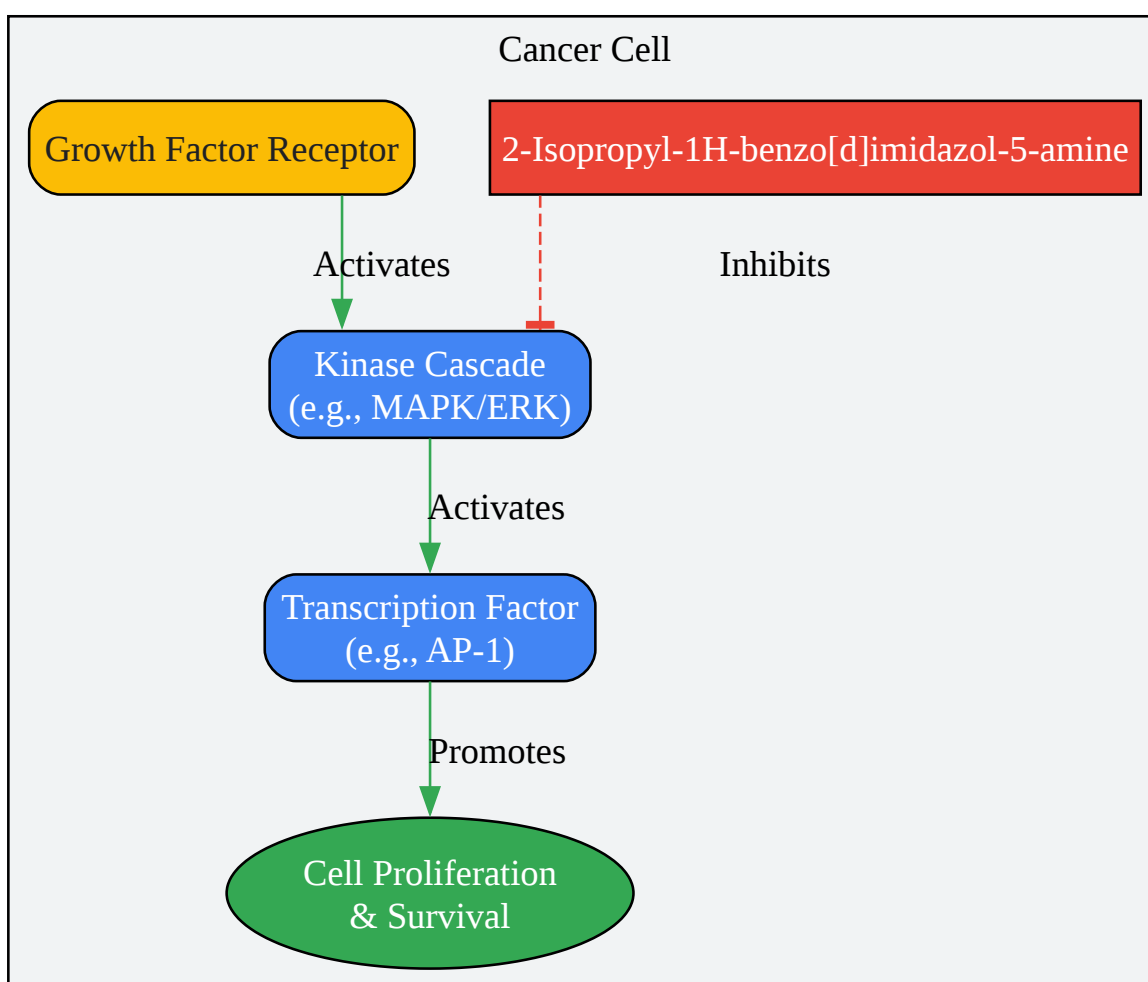
Potential Biological Activity and Signaling Pathways

The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.^[2] Derivatives of 2-aminobenzimidazole, in particular, have shown promise as antimalarial, antimicrobial, and anticancer agents.^{[2][3]}

Based on the structural similarity to other biologically active benzimidazoles, **2-Isopropyl-1H-benzo[d]imidazol-5-amine** could potentially exhibit activities such as:

- Antimicrobial Activity: Many 2-substituted benzimidazoles display broad-spectrum antimicrobial effects.[4]
- Anticancer Activity: The benzimidazole core is found in several anticancer agents that can, for example, inhibit tubulin polymerization.[3]
- Kinase Inhibition: The structural features may allow for interaction with the ATP-binding site of various kinases, a common mechanism for anticancer and anti-inflammatory drugs.

A hypothetical signaling pathway that could be modulated by a benzimidazole derivative with kinase inhibitory activity is depicted below.



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Hypothetical inhibition of a pro-proliferative signaling pathway.

Disclaimer: The biological activities and the signaling pathway presented are hypothetical and based on the activities of structurally related compounds. Experimental validation is required to confirm the actual biological profile of **2-Isopropyl-1H-benzo[d]imidazol-5-amine**.

Conclusion

2-Isopropyl-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and predicted characterization data. The exploration of its biological activities, guided by the known pharmacology of the benzimidazole scaffold, represents a promising area for future research.

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